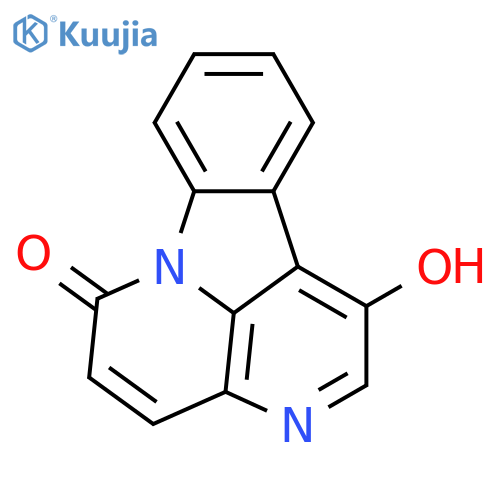

Cas no 80787-59-3 (1-Hydroxycanthin-6-one)

1-Hydroxycanthin-6-one 化学的及び物理的性質

名前と識別子

-

- 1-Hydroxycanthin-6-one

- 1-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one

- 1-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one (ACI)

- AKOS032948119

- 1-Hydroxycathi-6-one

- 8-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one

- NS00094351

- FS-9053

- B2703-151974

- Hydroxycanthin-6-one

- 80787-59-3

- [ "" ]

- 8-hydroxy-1,6-diazatetracyclo(7.6.1.05,16.010,15)hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one

- 8-HYDROXY-1,6-DIAZATETRACYCLO[7.6.1.0?,(1)?.0(1)?,(1)?]HEXADECA-3,5,7,9(16),10(15),11,13-HEPTAEN-2-ONE

- DA-49169

-

- インチ: 1S/C14H8N2O2/c17-11-7-15-9-5-6-12(18)16-10-4-2-1-3-8(10)13(11)14(9)16/h1-7,17H

- InChIKey: LWYFITNQEPSUDK-UHFFFAOYSA-N

- ほほえんだ: O=C1N2C3C(C4C2=CC=CC=4)=C(O)C=NC=3C=C1

計算された属性

- せいみつぶんしりょう: 236.05900

- どういたいしつりょう: 236.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 0

- 複雑さ: 409

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.54

じっけんとくせい

- 色と性状: Yellow powder

- PSA: 54.60000

- LogP: 2.14430

1-Hydroxycanthin-6-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2542-1 mg |

1-Hydroxycanthin-6-one |

80787-59-3 | 1mg |

¥2435.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN2542-5mg |

1-Hydroxycanthin-6-one |

80787-59-3 | 5mg |

¥ 3710 | 2024-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22720-5mg |

1-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one |

80787-59-3 | ,HPLC≥98% | 5mg |

¥5280.0 | 2023-09-07 | |

| TargetMol Chemicals | TN2542-1 ml * 10 mm |

1-Hydroxycanthin-6-one |

80787-59-3 | 1 ml * 10 mm |

¥ 3810 | 2024-07-20 | ||

| A2B Chem LLC | AH54269-1mg |

1-Hydroxycanthin-6-one |

80787-59-3 | >98% | 1mg |

$599.00 | 2024-04-19 | |

| TargetMol Chemicals | TN2542-5 mg |

1-Hydroxycanthin-6-one |

80787-59-3 | 98% | 5mg |

¥ 3,710 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2542-1 mL * 10 mM (in DMSO) |

1-Hydroxycanthin-6-one |

80787-59-3 | 1 mL * 10 mM (in DMSO) |

¥ 3810 | 2023-09-08 | ||

| A2B Chem LLC | AH54269-5mg |

1-Hydroxycanthin-6-one |

80787-59-3 | 5mg |

$660.00 | 2024-04-19 |

1-Hydroxycanthin-6-one 関連文献

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875

-

Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

1-Hydroxycanthin-6-oneに関する追加情報

Introduction to 1-Hydroxycanthin-6-one (CAS No. 80787-59-3) and Its Emerging Applications in Chemical Biology

1-Hydroxycanthin-6-one, identified by the chemical identifier CAS No. 80787-59-3, is a naturally occurring oxo derivative of canthin-6-one, a compound with significant pharmacological interest. As a member of the flavonoid-like scaffold, it has garnered attention in the field of chemical biology due to its structural uniqueness and potential biological activities. This compound exhibits a dual functionality, featuring both a hydroxyl group at the 1-position and a ketone at the 6-position, which contributes to its diverse reactivity and interaction with biological targets.

The structural framework of 1-Hydroxycanthin-6-one places it within a class of molecules that have been extensively studied for their roles in modulating cellular processes. Its molecular structure, characterized by a xanthone core, suggests potential interactions with enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. Recent advancements in computational chemistry have enabled more precise modeling of its binding affinity to various protein targets, which has been instrumental in identifying its therapeutic potential.

In recent years, researchers have been exploring the pharmacological properties of 1-Hydroxycanthin-6-one as a candidate for treating chronic inflammatory diseases and cancer. Preclinical studies have demonstrated its ability to inhibit key enzymes such as lipoxygenase and cyclooxygenase, which are pivotal in the production of pro-inflammatory mediators. Furthermore, its ability to modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor central to inflammatory responses, has been highlighted in several publications.

The compound’s mechanism of action appears to involve multiple pathways. Initial studies suggest that 1-Hydroxycanthin-6-one can induce apoptosis in cancer cells by activating caspase-dependent pathways. This effect is particularly notable in breast and prostate cancer cell lines, where it has shown promise in reducing tumor growth both in vitro and in animal models. The ability of 1-Hydroxycanthin-6-one to interfere with microtubule formation has also been observed, which could contribute to its anti-cancer properties by disrupting cell division.

Another area of interest is the compound’s potential role in neuroprotection. Oxidative stress is a well-known factor in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies have indicated that 1-Hydroxycanthin-6-one can scavenge reactive oxygen species (ROS) and protect neurons from oxidative damage. Its ability to enhance the expression of antioxidant enzymes has been documented, suggesting a protective effect against neurotoxic insults.

The synthesis of 1-Hydroxycanthin-6-one has also been optimized for industrial-scale production. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield. These advancements are crucial for ensuring the availability of the compound for further research and potential therapeutic applications. The use of green chemistry principles in its synthesis has further enhanced its appeal, as it reduces environmental impact while maintaining high purity standards.

Evaluation of 1-Hydroxycanthin-6-one’s pharmacokinetic properties has revealed promising results regarding its bioavailability and metabolic stability. Studies indicate that it can be orally administered with reasonable absorption rates, suggesting potential for therapeutic use in humans. Additionally, its stability under various storage conditions makes it suitable for formulation into oral supplements or injectable solutions.

The safety profile of 1-Hydroxycanthin-6-one is another critical aspect that has been thoroughly investigated. Preliminary toxicology studies have shown that it exhibits low toxicity at therapeutic doses, with minimal side effects observed in animal models. However, further long-term studies are necessary to fully assess its safety profile before human clinical trials can commence.

The integration of high-throughput screening technologies has accelerated the discovery of novel applications for 1-Hydroxycanthin-6-one. By systematically testing its interaction with a wide range of biological targets, researchers have identified new therapeutic avenues beyond its initial known applications. This approach has led to insights into its potential role in treating metabolic disorders and infectious diseases.

The growing body of evidence supporting the efficacy of 1-Hydroxycanthin-6-one has prompted pharmaceutical companies to invest in its further development. Collaborative efforts between academia and industry are now focused on refining synthetic methodologies, exploring novel formulations, and conducting preclinical trials to support regulatory submissions for new drug applications.

In conclusion,1-Hydroxycanthin-6-one (CAS No. 80787-59-3) represents a promising compound with diverse biological activities and therapeutic potential. Its unique structural features enable interactions with multiple targets involved in inflammation, cancer, neuroprotection, and oxidative stress-related diseases. With ongoing research efforts aimed at optimizing its synthesis, evaluating its safety profile, and exploring new applications,1-Hydroxycanthin-6-one is poised to make significant contributions to the field of chemical biology and medicine.

80787-59-3 (1-Hydroxycanthin-6-one) 関連製品

- 622408-85-9(1-Hydroxy-9-medroxycanthin-6-one)

- 86293-41-6(6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy-)

- 878735-22-9(1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide)

- 75136-54-8(PRE-084 hydrochloride)

- 82255-42-3((R)-2,2-difluoro-1-phenylethanol)

- 1093641-59-8(N-(3-Hydroxybenzoyl)glycine Ethyl Ester)

- 1690653-33-8(1-{6-methyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-yl}piperazine)

- 18559-42-7(4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic Acid)

- 5619-34-1(2-Amino-N-butylacetamide)

- 1515852-22-8(4-(6-methoxypyridin-3-yl)oxane-4-carboxylic acid)